molecular formula C14H17ClN4O4 B11116329 (3E)-N-(3-chlorophenyl)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(3-chlorophenyl)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11116329
M. Wt: 340.76 g/mol
InChI Key: XEUGRENCMYUPRI-GIJQJNRQSA-N
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Description

(3E)-N-(3-chlorophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyethyl group, and a hydrazinylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(3-chlorophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorobenzohydrazide. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(3-chlorophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(3E)-N-(3-chlorophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3E)-N-(3-chlorophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A related compound used in similar synthetic applications.

    3-benzyl-2-hydroxy-N-phenylbenzamide:

Uniqueness

(3E)-N-(3-chlorophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17ClN4O4

Molecular Weight

340.76 g/mol

IUPAC Name

N'-[(E)-[4-(3-chloroanilino)-4-oxobutan-2-ylidene]amino]-N-(2-hydroxyethyl)oxamide

InChI

InChI=1S/C14H17ClN4O4/c1-9(18-19-14(23)13(22)16-5-6-20)7-12(21)17-11-4-2-3-10(15)8-11/h2-4,8,20H,5-7H2,1H3,(H,16,22)(H,17,21)(H,19,23)/b18-9+

InChI Key

XEUGRENCMYUPRI-GIJQJNRQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC(=CC=C1)Cl

Canonical SMILES

CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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